Pyrrolidine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-3-carbonitrile derivatives involves multiple methods, showcasing the compound's versatility. One approach includes the reactions of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with stabilized phosphorus ylides, Wittig-Horner reagents, trialkylphosphites, and tris(dialkylamino)phosphines, demonstrating a wide range of synthetic possibilities (El-Mansy et al., 2018). Another method involves starting from L-proline, highlighting the accessibility of pyrrolidine-3-carbonitrile derivatives from natural amino acids (Singh et al., 2008).
Scientific Research Applications
1. Drug Discovery
- Application : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The design of new molecules often starts by studying the binding conformation of existing compounds. For example, the study of bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
- Results : The study revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .
2. Antiviral and Anticancer Therapy
- Application : Inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in antiviral and anticancer therapy .
- Methods : The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar .
- Results : The specific results or outcomes were not detailed in the source .
3. Biological and Medicinal Importance
- Application : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
- Methods : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results : These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
4. Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
- Application : A new series of cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of RORγt, a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity .
- Results : Specific results or outcomes were not detailed in the source .
5. Anti-Hepatitis C Virus (HCV) Drug
- Application : Pyrrolidine derivatives like ombitasvir and pibrentasvir are used as anti-HCV drugs. They specifically inhibit NS5A that targets the viral RNA replication and virion assembly .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
6. Antioxidant and Anti-inflammatory Activities
- Application : Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant and anti-inflammatory activities .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
7. Antibacterial, Antifungal, Antiparasitic and Anthelmintic Activities
- Application : Pyrrolidine alkaloids have been shown to possess antibacterial, antifungal, antiparasitic and anthelmintic activities .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes were not detailed in the source .
Future Directions
Pyrrolidine and its derivatives have shown potential in various therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antituberculosis treatments . This suggests that Pyrrolidine-3-carbonitrile and similar compounds could have promising futures in drug discovery and development .
properties
IUPAC Name |
pyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h5,7H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJETPTDKFEEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-3-carbonitrile | |
CAS RN |
10603-53-9 | |
Record name | 3-Pyrrolidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10603-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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